molecular formula C23H22N4O6 B11354942 4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)butanamide

4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)butanamide

Cat. No.: B11354942
M. Wt: 450.4 g/mol
InChI Key: QYIUPAXVMRTONF-UHFFFAOYSA-N
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Description

4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)butanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an oxadiazole ring, a dimethoxyphenyl group, and an isoindole moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)butanamide typically involves multiple steps, starting with the preparation of the oxadiazole ring. This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The dimethoxyphenyl group is introduced via electrophilic aromatic substitution reactions, while the isoindole moiety is synthesized through condensation reactions involving phthalic anhydride and amines.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring or the dimethoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in inflammation or cancer progression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)butanamide stands out due to its unique combination of functional groups and structural features

Properties

Molecular Formula

C23H22N4O6

Molecular Weight

450.4 g/mol

IUPAC Name

4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methyl-1,3-dioxoisoindol-5-yl)butanamide

InChI

InChI=1S/C23H22N4O6/c1-27-22(29)15-9-8-14(12-16(15)23(27)30)24-19(28)5-4-6-20-25-21(26-33-20)13-7-10-17(31-2)18(11-13)32-3/h7-12H,4-6H2,1-3H3,(H,24,28)

InChI Key

QYIUPAXVMRTONF-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=O)CCCC3=NC(=NO3)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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